molecular formula C17H20N4O2S B2851451 8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 313470-28-9

8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2851451
CAS No.: 313470-28-9
M. Wt: 344.43
InChI Key: VVTOBQGDUMRKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound with the molecular formula C17H19N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine derivative.

    Ethylsulfanyl Group Introduction: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Phenylpropyl Group Addition: The phenylpropyl group is added using a Friedel-Crafts alkylation reaction.

    Methylation: The final step involves the methylation of the purine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring.

    Substitution: The phenylpropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are employed, often using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    8-Ethylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione: This compound is similar in structure but has a phenethyl group instead of a phenylpropyl group.

    8-(2-Chloro-ethylsulfanyl)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione: This compound has a chloroethylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-ethylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTOBQGDUMRKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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